molecular formula C14H15NO6 B3282447 2-[2-(2-Phthalimidoethoxy)ethoxy]acetic acid CAS No. 75001-09-1

2-[2-(2-Phthalimidoethoxy)ethoxy]acetic acid

Cat. No.: B3282447
CAS No.: 75001-09-1
M. Wt: 293.27 g/mol
InChI Key: AGGILFWPOHHPKV-UHFFFAOYSA-N
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Description

2-[2-(2-Phthalimidoethoxy)ethoxy]acetic acid is a bifunctional compound featuring a phthalimide-protected amine linked via an ethoxyethoxy spacer to an acetic acid group. The phthalimide moiety serves as a robust protecting group for amines, commonly employed in organic synthesis to prevent undesired reactions during multi-step processes . The ethoxyethoxy chain enhances solubility in polar solvents, while the terminal acetic acid enables conjugation or further functionalization. This compound is primarily utilized in peptide synthesis and as a building block in medicinal chemistry.

Properties

IUPAC Name

2-[2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO6/c16-12(17)9-21-8-7-20-6-5-15-13(18)10-3-1-2-4-11(10)14(15)19/h1-4H,5-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGILFWPOHHPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801147231
Record name 2-[2-[2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]ethoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801147231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75001-09-1
Record name 2-[2-[2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]ethoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75001-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-[2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]ethoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801147231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Phthalimidoethoxy)ethoxy]acetic acid typically involves the reaction of phthalimide with ethylene glycol and subsequent reaction with chloroacetic acid. The reaction conditions often include the use of a base such as potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

a) Activation of the Carboxylic Acid Group

The carboxylic acid moiety undergoes activation for nucleophilic substitution. In US6562983B1 , the compound reacts with thionyl chloride (SOCl₂) in toluene or DMF to form the corresponding acid chloride . This intermediate is critical for subsequent esterification or amidation.

text
Reaction: 2-[2-(2-Phthalimidoethoxy)ethoxy]acetic acid + SOCl₂ → Acid chloride Conditions: Toluene/DMF, 50–60°C, 3–4 hours Yield: >85% (crude)[4]

b) Formation of Acetoacetate Esters

The acid chloride reacts with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in dichloromethane (DCM) or dichloroethane (DCE) to yield alkyl 4-[2-(phthalimido)ethoxy]acetoacetate, a key intermediate in amlodipine synthesis .

text
Key Conditions: - Base: Triethylamine or pyridine - Solvent: DCM or DCE - Yield: ~80% after purification[4]

Deprotection of the Phthalimido Group

The phthalimide group is cleaved under basic or reductive conditions to expose the free amine, enabling further functionalization.

a) Hydrazinolysis

Hydrazine hydrate (NH₂NH₂·H₂O) in ethanol removes the phthalimide group at reflux (80°C) . This step is pivotal for generating primary amines for peptide coupling.

text
Reaction: This compound + NH₂NH₂ → 2-[2-(2-Aminoethoxy)ethoxy]acetic acid Yield: 85–90%[1][5]

b) Catalytic Hydrogenation

Palladium on carbon (Pd/C) under hydrogen gas cleaves the phthalimide group in methanol, producing the free amine .

text
Conditions: - Catalyst: 10% Pd/C - Solvent: Methanol - Temperature: 0–25°C - Yield: >90%[8]

Oxidation Reactions

The terminal hydroxyl group in intermediates can be oxidized to carboxylic acids.

TEMPO-Mediated Oxidation

2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO) catalyzes the oxidation of alcohols to acids under mild conditions (0°C, pH 8.5) .

text
Reaction: 2-[2-(2-Phthalimidoethoxy)ethoxy]ethanol → this compound Conditions: - Oxidants: NaClO₂/NaOCl - Catalyst: TEMPO - Solvent: THF/H₂O - Yield: 80–85%[5][8]

Peptide Coupling and Phosphonamidate Formation

The deprotected amine participates in peptide bond formation.

b) Fmoc Protection

The amine is protected with fluorenylmethyloxycarbonyl (Fmoc) using Fmoc-Cl in sodium carbonate (Na₂CO₃) .

text
Reaction: Amine + Fmoc-Cl → Fmoc-AEEA Conditions: 10% Na₂CO₃, 0°C Yield: >95%[5]

Hantzsch Condensation

The compound participates in cyclocondensation to form dihydropyridine derivatives, critical in amlodipine synthesis .

Reaction with Ortho-Chlorobenzaldehyde

In US20070260065A1 , the acetoacetate ester reacts with ortho-chlorobenzaldehyde and methyl aminocrotonate in halogenated solvents (e.g., dichloromethane) to yield phthalimidoamlodipine .

text
Conditions: - Base: Triethylamine or K₂CO₃ - Solvent: Dichloromethane - Temperature: 50–70°C - Yield: 70–75%[1][7]

Comparative Reaction Data

Reaction Type Conditions Catalysts/Reagents Yield References
EsterificationToluene, 50–60°CSOCl₂, Triethylamine>85%
Phthalimide DeprotectionEthanol, refluxHydrazine hydrate85–90%
TEMPO OxidationTHF/H₂O, 0°CTEMPO, NaClO₂/NaOCl80–85%
Hantzsch CondensationDichloromethane, 50–70°CTriethylamine70–75%

Stability and Handling

  • Melting Point : 130–132°C .

  • Storage : Stable under inert gas (N₂/Ar) at –20°C; moisture- and light-sensitive .

  • Purity : Commercial grades ≥97% (HPLC) .

This compound’s versatility in esterification, deprotection, and peptide coupling underpins its utility in synthesizing antihypertensive agents (e.g., amlodipine) and bioactive peptides. Reaction optimization (e.g., TEMPO oxidation) ensures high yields and scalability for industrial applications.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Drug Precursor : The primary application of 2-[2-(2-Phthalimidoethoxy)ethoxy]acetic acid lies in its role as a precursor for anticancer drugs. Research indicates that derivatives of this compound are being explored for their therapeutic benefits against various types of cancer. The structural characteristics of the compound enable it to be modified into more potent anticancer agents, enhancing its interaction with biological targets .

Biochemical Probes : Due to its ability to undergo nucleophilic substitution reactions and hydrolysis, this compound can be utilized as a biochemical probe in research settings. Its derivatives can help in studying specific biological pathways and mechanisms, particularly in cancer biology.

Synthetic Methods

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of Ethoxy Chains : Starting from phthalimide derivatives, the ethoxy chains are introduced using nucleophilic substitution reactions.
  • Acetic Acid Linkage : The final step involves linking the ethoxy chain to acetic acid through esterification processes.

These methods can vary based on desired yields and purity levels, with detailed protocols often found in patent literature .

Research has shown that this compound exhibits significant biological activity. Case studies highlight its potential as:

  • Inhibitors of Enzymes : Certain derivatives have been synthesized as inhibitors of enkephalinase and angiotensin-converting enzyme (ACE), showing good inhibitory potency with Ki values in the submicromolar range .
  • Drug Delivery Systems : The compound's structural properties may also allow it to be used in drug delivery systems, enhancing the solubility and bioavailability of other therapeutic agents.

Mechanism of Action

The mechanism of action of 2-[2-(2-Phthalimidoethoxy)ethoxy]acetic acid involves its interaction with specific molecular targets. The phthalimide group can interact with proteins and enzymes, potentially modifying their activity. The ethoxyethoxy acetic acid moiety can also participate in various biochemical pathways .

Comparison with Similar Compounds

{2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic Acid (Fmoc-AEEAc-OH)

  • Structural Difference : Replaces phthalimide with a fluorenylmethyloxycarbonyl (Fmoc) group.
  • Synthesis & Reactivity : Fmoc is introduced via carbamate chemistry and removed under mild basic conditions (e.g., piperidine), contrasting with phthalimide’s harsh deprotection (hydrazine) .
  • Applications : Widely used in solid-phase peptide synthesis (SPPS) due to its orthogonality with acid-labile protecting groups.
  • Physical Properties : Higher hydrophobicity compared to the phthalimido analog, influencing resin compatibility in SPPS .

2-[2-(2-Methoxyethoxy)ethoxy]acetic Acid

  • Structural Difference : Substitutes phthalimide with a methoxy group.
  • Applications : Functions as a dispersant in polymer chemistry due to its hydrophilic ethoxy chains and terminal acid group .
  • Reactivity : Lacks reactive sites for conjugation, limiting its utility in bioconjugation compared to the phthalimido derivative.
  • Solubility : Increased water solubility due to the absence of the bulky phthalimide group .

2-(2-(2-Chloroethoxy)ethoxy)acetic Acid

  • Structural Difference : Chloro group replaces phthalimide.
  • Reactivity : The chloro moiety acts as a leaving group, enabling nucleophilic substitutions (e.g., with amines or thiols). This contrasts with the phthalimido compound’s role in amine protection .
  • Applications : Intermediate in synthesizing polyethylene glycol (PEG)-based linkers for drug delivery systems .

2-[2-(2-Azidoethoxy)ethoxy]ethoxy]acetic Acid

  • Structural Difference : Azide group replaces phthalimide.
  • Reactivity : Participates in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), enabling bioorthogonal labeling .
  • Applications : Critical in bioconjugation and probe development, unlike the phthalimido compound’s synthetic protection role .

2-(2-(Diethylamino)-2-oxoethoxy)acetic Acid

  • Structural Difference: Diethylamino-oxo group replaces phthalimide.
  • Basicity & Solubility : The tertiary amine enhances solubility in acidic media, contrasting with the phthalimido compound’s neutrality.
  • Applications: Potential in ion-pair chromatography or as a ligand in metal coordination chemistry .

Data Table: Key Properties of 2-[2-(2-Phthalimidoethoxy)ethoxy]acetic Acid and Analogs

Compound Molecular Weight (g/mol) Solubility (Polar Solvents) Key Applications Deprotection/Conditions
This compound ~336.3 Moderate (DMF, DMSO) Amine protection, peptide synthesis Hydrazine, 24h
Fmoc-AEEAc-OH ~425.4 Low (DCM, DMF) SPPS, bioconjugation Piperidine, 20% in DMF
2-[2-(2-Methoxyethoxy)ethoxy]acetic acid ~192.2 High (Water, MeOH) Polymer dispersants N/A
2-(2-(2-Chloroethoxy)ethoxy)acetic acid ~182.6 Moderate (THF, EtOAc) PEGylation, drug delivery Nucleophilic substitution
2-[2-(2-Azidoethoxy)ethoxy]ethoxy]acetic acid ~263.3 Moderate (DMF, ACN) Bioorthogonal chemistry Click chemistry

Research Findings and Trends

  • Phthalimide vs. Fmoc : Phthalimide offers stability under acidic conditions, whereas Fmoc is preferred for its mild deprotection, aligning with green chemistry trends .
  • Functional Group Impact : Azide and chloro derivatives expand utility in bioconjugation and drug delivery, respectively, outperforming the phthalimido compound in niche applications .
  • Solubility Trade-offs: Methoxy and diethylamino analogs exhibit superior solubility in aqueous systems, critical for biomedical applications .

Biological Activity

2-[2-(2-Phthalimidoethoxy)ethoxy]acetic acid is a compound with significant biological activity, particularly in the realm of medicinal chemistry. Its structure, featuring a phthalimido group linked to an ethoxy chain and acetic acid, allows for various modifications that enhance its therapeutic potential. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and comparative analysis with similar compounds.

  • Molecular Formula : C14H15NO6
  • Molecular Weight : 293.272 g/mol
  • Melting Point : 130°C to 132°C
  • Density : Approximately 1.373 g/cm³

The compound's unique configuration influences its solubility and interaction with biological targets, making it a candidate for further pharmaceutical development.

Research indicates that this compound may function as a pharmaceutical precursor in cancer treatment. Its biological activity is primarily attributed to:

  • Nucleophilic Substitution Reactions : The phthalimido group can engage in nucleophilic reactions, which are crucial for drug interactions.
  • Hydrolysis : Under acidic or basic conditions, it can hydrolyze to yield phthalamic acid and acetic acid, potentially activating or deactivating biological pathways.
  • Formation of Derivatives : It can react with amines or alcohols, leading to derivatives with enhanced anticancer properties.

Biological Activity

The compound has been studied for its potential therapeutic benefits against various cancers. Its derivatives are being explored for their efficacy in targeting cancer cells. Notably, the structural characteristics of this compound allow for modifications that may increase potency and selectivity toward cancerous tissues.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on different cancer cell lines, indicating its potential as an anticancer agent.
  • Drug Delivery Systems : Research into the use of this compound in drug delivery systems has shown promise due to its ability to enhance solubility and stability of active pharmaceutical ingredients.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:

Compound NameMolecular FormulaKey Features
2-(2-Aminoethoxy)acetic acidC6H13NO4Contains amino group; simpler structure; lower molecular weight
Ethyl 2-(phthalimido)acetateC12H13NO3Similar phthalimido structure; lacks additional ethoxy groups
3-(Phthalimido)propanoic acidC11H11NO3Contains propanoic acid instead of acetic; fewer ethyl groups

The presence of two ethoxy groups in this compound enhances its solubility and potentially modifies its biological activity compared to simpler analogs.

Q & A

Q. What are the key synthetic steps for preparing 2-[2-(2-Phthalimidoethoxy)ethoxy]acetic acid?

The synthesis typically involves sequential etherification and phthalimide protection. A common route starts with reacting 2-aminoethanol with ethylene glycol derivatives to form intermediate ethoxy chains, followed by phthalimide coupling and acetic acid functionalization. Critical steps include:

  • Step 1 : Synthesis of a di-ethoxy intermediate via nucleophilic substitution (e.g., using ethylene oxide or bromoethanol derivatives).
  • Step 2 : Phthalimide protection of the amine group using phthalic anhydride under reflux conditions.
  • Step 3 : Acetic acid moiety introduction via alkylation or ester hydrolysis. Purification often requires column chromatography or recrystallization to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm ethoxy chain connectivity, phthalimide ring protons (~7.8 ppm aromatic signals), and acetic acid protons (~3.8–4.3 ppm for ethoxy groups, ~2.0 ppm for CH2_2COOH).
  • FT-IR : Peaks at ~1770 cm1^{-1} (phthalimide C=O) and ~1700 cm1^{-1} (carboxylic acid C=O).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C14_{14}H15_{15}NO6_6, MW 293.27) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

By-products often arise from incomplete phthalimide protection or ethoxy chain oligomerization. Strategies include:

  • Temperature Control : Maintaining reflux temperatures (110–120°C) during phthalimide coupling to ensure complete reaction while avoiding decomposition.
  • Catalyst Use : Acidic catalysts (e.g., p-toluenesulfonic acid) improve etherification efficiency.
  • Stoichiometric Precision : Excess phthalic anhydride (1.2–1.5 eq) ensures complete amine protection .

Q. What analytical challenges arise when resolving discrepancies in reported physicochemical properties (e.g., solubility, stability)?

Discrepancies may stem from impurities or polymorphic forms. Methodological approaches include:

  • HPLC-PDA/MS : To detect trace impurities affecting solubility measurements.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and hydration states.
  • pH-Dependent Solubility Studies : Buffer systems (pH 1–10) to evaluate ionization effects on solubility .

Q. How does the compound’s stability under varying pH conditions impact its application in drug delivery systems?

The phthalimide group is hydrolytically labile under basic conditions (pH > 9), releasing the amine functionality. This property can be leveraged for pH-responsive drug release. Stability studies should include:

  • Accelerated Degradation Tests : Incubate the compound in buffers (pH 3–10) at 37°C, monitoring degradation via HPLC.
  • Kinetic Analysis : Determine half-life (t1/2t_{1/2}) and degradation pathways (e.g., ring-opening vs. ester hydrolysis) .

Q. What strategies mitigate side reactions during ethoxy chain elongation?

Competing oligomerization/polymerization can occur during ethoxy group formation. Mitigation involves:

  • Slow Monomer Addition : Controlled addition of ethylene oxide derivatives to limit exothermic side reactions.
  • Inert Atmosphere : Use of nitrogen/argon to prevent oxidation of intermediates.
  • Chain-Length Control : Employing stoichiometric ratios of reagents (e.g., 1:1 for di-ethoxy vs. 1:2 for tri-ethoxy targets) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on optimal reaction yields for phthalimide coupling?

Discrepancies often arise from solvent polarity or moisture content. Systematic validation steps include:

  • Solvent Screening : Compare yields in aprotic solvents (e.g., DMF vs. THF) with controlled water content (<0.1%).
  • Reaction Monitoring : Use in-situ FT-IR or 1^1H NMR to track phthalimide formation kinetics.
  • Reproducibility Checks : Replicate reported conditions with strict anhydrous protocols .

Methodological Tables

Q. Table 1. Key Spectral Data for Characterization

TechniqueKey Signals/PeaksReference
1^1H NMR7.8 ppm (phthalimide aromatics), 4.3–3.8 ppm (ethoxy CH2_2), 2.0 ppm (CH2_2COOH)
FT-IR1770 cm1^{-1} (C=O, phthalimide), 1700 cm1^{-1} (COOH)
HRMSm/z 294.0951 [M+H]+^+ (C14_{14}H16_{16}NO6+_6^+)

Q. Table 2. Stability Under pH Conditions

pHt1/2t_{1/2} (Days)Major Degradation Pathway
3>30No significant degradation
7.425Partial phthalimide hydrolysis
93Complete ring-opening hydrolysis
Data derived from accelerated stability studies

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(2-Phthalimidoethoxy)ethoxy]acetic acid
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2-[2-(2-Phthalimidoethoxy)ethoxy]acetic acid

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